咖啡呋喃

描述

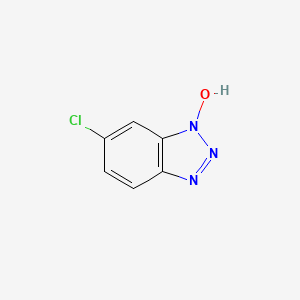

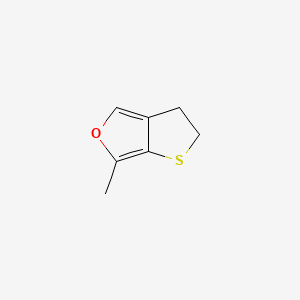

Kahweofuran belongs to the class of organic compounds known as aryl thioethers . It is one of the impact flavors of roasted coffee and possesses a 6-methyl-2,3-dihydrothieno[2,3-c]furan structure .

Synthesis Analysis

The synthesis of Kahweofuran has been achieved through various methods. One approach reported by Buchi’s group involved starting from 3-ketotetrahydro thiophene (2) by acylation and the Grignard reaction followed by acid treatment . Another method reported involved obtaining Kahweofuran from 4,5-dihydrothiophen-3(2H)-one through six steps .Molecular Structure Analysis

Kahweofuran has a molecular formula of C5H7NO . It possesses a 6-methyl-2,3-dihydrothieno[2,3-c]furan structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Kahweofuran include acylation, Grignard reaction, and palladium-catalyzed inserting reactions . The key furan formation step was an iodine-mediated cyclization of the alkyne–diol substrate .Physical And Chemical Properties Analysis

Kahweofuran has an average mass of 97.115 Da and a monoisotopic mass of 97.052765 Da . It is a colorless to pale yellow clear liquid .科学研究应用

快速合成和衍生物

- 合成技术:咖啡呋喃由 2-乙酰基-3-羟甲基噻吩使用威尔金森催化剂合成,展示了一种快速合成方法。此过程还导致其衍生物的产生,如 4-甲基、6-乙基和 4,6-二甲基衍生物 (Li, Murakami, & Katsumura, 2006).

气味和香气特征

- 气味误解:一项研究表明咖啡呋喃可能不具有先前归因于它的强烈而“刺鼻”的硫磺味。相反,痕量的硫醇化合物可能是造成归因于咖啡呋喃的气味的罪魁祸首 (King & Knight, 2020).

药理和生物活性

- 抗血管生成和抗炎特性:咖啡呋喃表现出抗血管生成和抗炎活性。它抑制血管生成和关键炎症分子,可能有助于其抗癌特性 (Cárdenas, Quesada, & Medina, 2011).

- 神经保护作用:已证明它通过上调血红素加氧酶-1并激活 PI3K 和 p38/Nrf2 通路来保护人类多巴胺能神经元免受氧化应激 (Hwang & Jeong, 2008).

- 口腔鳞状细胞癌的抗癌潜力:咖啡呋喃通过下调特异性蛋白 1,诱导凋亡细胞死亡,对口腔鳞状细胞系表现出抗癌作用 (Chae, Jeon, & Shim, 2014).

分析技术

- 咖啡中的定量:已开发出分光光度法定量咖啡中的咖啡呋喃,这对于评估不同咖啡种类和制剂中的咖啡呋喃含量至关重要 (Dias, Alves, & Benassi, 2013).

未来方向

属性

IUPAC Name |

6-methyl-2,3-dihydrothieno[2,3-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-7-6(4-8-5)2-3-9-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOKVCDOEDFSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CO1)CCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949512 | |

| Record name | 6-Methyl-2,3-dihydrothieno[2,3-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kahweofuran | |

CAS RN |

26693-24-3 | |

| Record name | Kahweofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26693-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno(2,3-c)furan, 2,3-dihydro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026693243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2,3-dihydrothieno[2,3-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kahweofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is kahweofuran, and why is it important?

A: Kahweofuran is an organic compound belonging to the class of 2,3-dihydrothieno[2,3-c]furans. It is a significant contributor to the complex aroma profile of roasted coffee, despite being odorless in its pure form. [, ] The intriguing aspect of kahweofuran lies in its role as a precursor to other aroma compounds generated during the roasting process, making it a crucial element in developing the overall sensory experience of coffee.

Q2: How is kahweofuran synthesized?

A: Several synthetic routes to kahweofuran have been explored. One approach utilizes 3,4-dihalogenfurans as starting materials, which undergo a series of transformations including lithiation, sulfurization, and cyclization to yield kahweofuran and its alkyl derivatives. [] Another method employs an acyclic unsaturated ester, derived from a Stobbe condensation of α-methylcinnamaldehyde with dimethyl succinate, as the precursor. [, ] This method involves a multi-step synthesis involving a key tetrahydrothiophene intermediate.

Q3: What are the key structural features of kahweofuran?

A: Kahweofuran is characterized by a fused ring system consisting of a furan ring and a thiophene ring, with a dihydrothiophene moiety. The molecular formula of kahweofuran is C8H8OS, and its molecular weight is 152.21 g/mol. [] While spectroscopic data is not extensively discussed in the provided abstracts, the synthesis papers suggest the use of standard techniques like NMR and mass spectrometry to confirm the structure and purity of the synthesized kahweofuran.

Q4: Have any alternative synthesis methods for kahweofuran been developed?

A: Yes, researchers have developed a rapid synthesis method for kahweofuran and its derivatives. [, ] While details about this specific approach are limited in the abstracts, it emphasizes achieving a faster and potentially more efficient synthesis compared to previous methods. This highlights the ongoing efforts to optimize the production of this important coffee aroma compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diacenaphtho[1,2-b:1',2'-d]thiophene](/img/structure/B1581677.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1581681.png)

![(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1581688.png)